molecular formula C2H6FNO2 B1607023 Ammonium fluoroacetate CAS No. 60916-92-9

Ammonium fluoroacetate

Cat. No.: B1607023
CAS No.: 60916-92-9
M. Wt: 95.07 g/mol
InChI Key: QNZDVGURVWUWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium fluoroacetate (NH₄FCH₂COO⁻) is the ammonium salt of fluoroacetic acid. It is a fluorinated organic compound characterized by a stable carbon-fluorine (C–F) bond, which confers unique chemical and biological properties. The compound is synthesized via microbial pathways in organisms like Streptomyces cattleya, where fluoroacetate is produced from inorganic fluoride and glycerol precursors through β-hydroxypyruvate intermediates . This compound is utilized in biochemical research, particularly in studies of fluorinated polyketides and enzyme mechanisms . Its toxicity arises from its conversion into fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle, leading to metabolic disruption .

Properties

CAS No.

60916-92-9

Molecular Formula

C2H6FNO2

Molecular Weight

95.07 g/mol

IUPAC Name

azanium;2-fluoroacetate

InChI

InChI=1S/C2H3FO2.H3N/c3-1-2(4)5;/h1H2,(H,4,5);1H3

InChI Key

QNZDVGURVWUWIY-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])F.[NH4+]

Canonical SMILES

C(C(=O)[O-])F.[NH4+]

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways of Ammonium Fluoroacetate

1.1 Fluoroacetate to Fluoroacetyl-CoA
this compound dissociates in biological systems to release fluoroacetate, which is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA. This intermediate disrupts cellular metabolism by entering the citric acid cycle (TCA cycle) .

1.2 Formation of (2R,3R)-Fluorocitrate
Fluoroacetyl-CoA reacts with oxaloacetate in the presence of citrate synthase to form (2R,3R)-fluorocitrate, the only toxic stereoisomer of fluorocitrate. This compound inhibits citrate transport and blocks the TCA cycle, leading to citrate accumulation in tissues .

1.3 Metabolism to (R)-4-Hydroxy-trans-Aconitate
Aconitase enzyme further metabolizes (2R,3R)-fluorocitrate to (R)-4-hydroxy-trans-aconitate, which inhibits aconitase activity and exacerbates TCA cycle disruption. This dual inhibition mechanism underpins the compound’s lethality .

1.4 Serum Calcium Reduction
The toxicity of (2R,3R)-fluorocitrate is compounded by its ability to reduce ionized serum calcium levels, contributing to systemic toxicity .

Enzymatic Inactivation by Ammonia

  • Nucleophilic Attack : Ammonia reacts with the ester intermediate formed during catalysis, converting the catalytic residue Asp105 to Asn .

  • Active Site Environment : The hydrophobic and basic residues in FAc-DEX’s active site preserve ammonia’s nucleophilicity, enabling this modification .

  • Outcome : Complete inactivation of FAc-DEX, reducing its capacity to detoxify fluoroacetate .

Toxicity Mechanisms

3.1 Citrate Accumulation
Inhibition of the TCA cycle leads to citrate buildup, impairing oxidative metabolism and ATP production .

3.2 Calcium Dysregulation
Reduced serum calcium contributes to secondary toxic effects, including muscle weakness and cardiac complications .

3.3 Plant-Derived Compounds
While not directly related to this compound, plants like Dichapetalum cymosum synthesize fluoroacetate and its derivatives (e.g., ω-fluorofatty acids), which are metabolized into fluoroacetate in exposed organisms. These compounds share similar toxicity mechanisms .

Data Tables

Table 1: Key Metabolic Reactions of this compound

Reaction StepReactantsProductsEnzymes InvolvedToxicity Mechanism
1. Formation of fluoroacetyl-CoAFluoroacetate, CoAFluoroacetyl-CoAAcetyl-CoA synthetase-
2. Synthesis of (2R,3R)-fluorocitrateFluoroacetyl-CoA, oxaloacetate(2R,3R)-fluorocitrateCitrate synthaseInhibits TCA cycle and citrate transport
3. Metabolism to (R)-4-hydroxy-trans-aconitate(2R,3R)-fluorocitrate(R)-4-hydroxy-trans-aconitateAconitaseInhibits aconitase
4. Calcium reduction(2R,3R)-fluorocitrateReduced Ca²⁺-Contributes to systemic toxicity

Table 2: Catalysis-Linked Inactivation of FAc-DEX by Ammonia

ParameterDetailsSource
Reaction MechanismNucleophilic attack on ester intermediate
Modified ResidueAsp105 → Asn
Active Site EnvironmentHydrophobic and basic residues
OutcomeComplete enzyme inactivation

Comparison with Similar Compounds

Chemical and Structural Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula C–F Bond Stability Key Functional Groups Primary Applications
Ammonium fluoroacetate NH₄FCH₂COO⁻ High Carboxylate, ammonium ion Biochemical research
Sodium fluoroacetate NaFCH₂COO⁻ High Carboxylate, sodium ion Rodenticide
Methyl fluoroacetate CH₃FCH₂COO⁻ High Ester, methyl group Pesticide precursor
Ammonium acetate NH₄CH₃COO⁻ N/A (no F) Carboxylate, ammonium ion Buffer solutions

Key Observations :

  • The C–F bond in this compound and its analogs (e.g., sodium/methyl fluoroacetate) is highly stable (bond energy ~116 kcal/mol), making these compounds resistant to hydrolysis and enzymatic degradation .
  • Unlike ammonium acetate, which lacks fluorine, this compound’s bioactivity is driven by fluorinated metabolites that disrupt cellular metabolism .

Toxicity and Mechanisms of Action

Table 2: Toxicity Profiles

Compound LD₅₀ (Mice, mg/kg) Primary Toxic Mechanism Antidote
This compound Not reported Inhibition of aconitase (TCA cycle disruption) Glycerol monoacetate
Sodium fluoroacetate 6 Same as above Glycerol monoacetate
Methyl fluoroacetate 20 Same as above Limited data

Key Observations :

  • Sodium fluoroacetate is the most toxic, with an LD₅₀ of 6 mg/kg in mice, due to rapid systemic absorption .
  • This compound’s toxicity is likely comparable but less studied; its ammonium ion may alter solubility and bioavailability compared to sodium/methyl analogs.

Environmental Fate and Biodegradation

Aerobic vs. Anaerobic Degradation :

  • Aerobic : Fluoroacetate dehalogenases in Pseudomonas fluorescens and Moraxella spp. hydrolyze fluoroacetate to glycolate and fluoride . This compound degradation in biofilms is less efficient than in planktonic cultures, likely due to oxygen stratification .
  • Anaerobic : Rare but observed in Synergistetes strain MFA1, which converts fluoroacetate to acetate and fluoride under rumen conditions .

Contrast with Non-Fluorinated Analogs:

  • Ammonium acetate degrades rapidly via common microbial pathways (e.g., acetoclastic methanogenesis), posing minimal environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.